5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole

Description

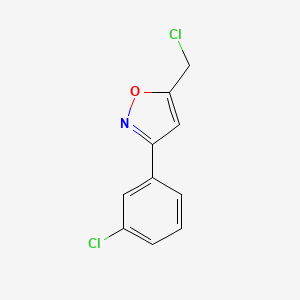

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chloromethyl group at position 5 and a 3-chlorophenyl group at position 2. The oxazole core consists of one oxygen and one nitrogen atom, conferring unique electronic and steric properties.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJXBHCZJBNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between nitrile oxides and alkynes represents a versatile route for constructing the isoxazole core. This method, highlighted in recent studies on oxazole derivatives, enables precise control over substituent placement. For 5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole, the synthetic pathway involves:

-

Nitrile Oxide Preparation :

-

Alkyne Substrate Selection :

-

Propargyl chloride serves as the alkyne component, introducing the chloromethyl group at position 5 during cycloaddition.

-

-

Cycloaddition Reaction :

Advantages :

Limitations :

-

Requires strict moisture control to prevent nitrile oxide decomposition.

Robinson-Gabriel Synthesis via Cyclodehydration

The Robinson-Gabriel method, a classical approach for isoxazole synthesis, involves cyclodehydration of β-ketoamide precursors. Adapting this method for the target compound requires:

-

β-Ketoamide Synthesis :

-

Cyclodehydration :

Key Optimization Factors :

-

Acid concentration and temperature critically influence reaction efficiency.

-

Excess dehydrating agent improves yield but risks side reactions.

Post-Synthetic Functionalization Strategies

Chloromethylation of Preformed Isoxazole

For isoxazole derivatives lacking the chloromethyl group, post-synthetic modification offers a viable route:

-

Isoxazole Core Preparation :

-

Synthesize 3-(3-chlorophenyl)isoxazole via Hantzsch-type reactions using hydroxylamine and diketones.

-

-

Chloromethylation :

Challenges :

-

Competing electrophilic substitution at other ring positions.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances the scalability of cycloaddition and cyclodehydration methods. For example:

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.

Oxidation Products: Oxidized derivatives, such as carboxylic acids or ketones, can be obtained.

Reduction Products: Reduced derivatives, such as alcohols or alkanes, can be formed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative demonstrated significant growth inhibition in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines with an IC50 value of 19.56 µM . The mechanism of action includes the induction of apoptosis through the activation of caspase pathways, which is critical for therapeutic efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies have documented its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxazole derivatives indicate significant antimicrobial activity:

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 1.6 |

| This compound | E. coli | 0.8 |

| 5-Fluorocytosine | C. albicans | 3.2 |

These findings suggest that compounds with similar structures may serve as leads for developing new antibiotics .

Biological Research

Enzyme Inhibition

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, influencing various biochemical pathways. This interaction is crucial for developing therapeutic agents targeting specific diseases.

Cellular Mechanisms

Research has indicated that the compound can induce apoptosis in cancer cells by disrupting mitochondrial functions and altering cellular signaling pathways. The ability to modulate these pathways makes it a candidate for further exploration in cancer therapy .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and advanced materials. Its unique properties allow it to be used in coatings, adhesives, and polymers. The compound's electrophilic nature facilitates nucleophilic substitution reactions, making it versatile for creating various derivatives with enhanced functionalities.

Material Science

The structural features of this compound make it suitable for applications in organic electronics and as intermediates in organic synthesis. Its reactivity can lead to the development of novel materials with specific electronic properties.

Case Study 1: Anticancer Activity

A series of novel oxazole derivatives were synthesized and tested for anticancer activity against multiple cell lines. Among them, one derivative exhibited marked growth inhibition in HT-1080 cells, indicating the potential for further development into an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that certain oxazole derivatives significantly inhibited the growth of pathogenic microorganisms, suggesting their potential as new antimicrobial agents. The study highlighted the need for further investigations into their mechanisms of action and therapeutic viability.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The 3-chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituents

Key Observations :

- Electronic Effects : Methoxy groups (e.g., in ) increase electron density on the aromatic ring, enhancing resonance stabilization, while chloro groups (e.g., in ) are electron-withdrawing, polarizing the ring.

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike methyl or methoxy substituents .

- Core Heterocycle : Oxadiazoles (e.g., ) have an additional nitrogen atom, altering dipole moments and hydrogen-bonding capacity compared to oxazoles.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The chloromethyl group in oxadiazole derivatives (e.g., ) shows a singlet at ~4.75 ppm, similar to the target compound’s expected signal.

- Benzoxazole derivatives (e.g., ) exhibit NH and C=S stretches in IR, absent in oxazoles.

Table 3: Reported Bioactivities

Key Observations :

- Chlorinated aromatic systems (e.g., ) correlate with anti-inflammatory activity, likely due to enhanced membrane permeability and target binding.

Biological Activity

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological interactions, and research findings related to its efficacy in various applications, particularly in medicinal chemistry.

- Molecular Formula : C₁₀H₇Cl₂N₃O

- Molecular Weight : Approximately 228.07 g/mol

- Structure : The compound features a five-membered oxazole ring with a chloromethyl group and a 3-chlorophenyl substituent, contributing to its electrophilic nature.

This compound acts primarily as an electrophile , interacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, which may result in apoptosis in certain cell types.

Key Reactions

The compound's reactivity is attributed to its chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile candidate for synthesizing derivatives with enhanced biological properties.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that this compound can bind effectively to enzymes involved in cancer pathways, potentially leading to cell cycle arrest and apoptosis induction .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of oxazole derivatives. For example:

- Study on Cytotoxicity : A series of oxazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific structural modifications enhanced their potency against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines, with IC50 values significantly lower than those of standard treatments .

- Molecular Docking Studies : Research utilizing molecular docking has suggested that the binding affinity of this compound to target proteins is comparable to established anticancer drugs. This indicates potential for further development as a therapeutic agent .

Potential Applications

Given its biological activities, this compound holds promise in various fields:

- Medicinal Chemistry : Its ability to inhibit specific enzymes positions it as a lead compound for developing new anticancer or antimicrobial agents.

- Material Science : The unique structural features may allow for applications in organic electronics or as intermediates in organic synthesis.

Q & A

Basic: What synthetic methodologies are established for preparing 5-(chloromethyl)-3-(3-chlorophenyl)-1,2-oxazole?

The synthesis of halogenated isoxazole derivatives typically involves cyclization or coupling reactions. For example, gold-catalyzed cyclization of alkynone oximes (e.g., using AuCl₃) is effective for constructing the isoxazole core, as demonstrated in the synthesis of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole . Adapting this method, the chloromethyl and 3-chlorophenyl groups could be introduced via pre-functionalized alkynone precursors or post-synthetic modifications. Patents also describe halogenation strategies for pyridine/oxazole intermediates, such as using nitrile derivatives and halogenating agents under controlled conditions .

Methodological Tip : Optimize catalyst loading (e.g., 1 mol% AuCl₃) and solvent polarity (e.g., dichloromethane) to enhance cyclization efficiency. Monitor reaction progress via TLC and purify using silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in the oxazole ring?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. The 3-chlorophenyl group exerts an electron-withdrawing effect, directing electrophiles to the less electron-deficient positions (e.g., C4 of the oxazole ring). Structural data from X-ray crystallography (e.g., bond lengths and angles in analogous compounds like 5-(3-methylphenyl)-3-phenyl-1,2-oxazole) provide input parameters for modeling .

Methodological Tip : Use software like Gaussian or ORCA to calculate Fukui indices or electrostatic potential surfaces. Validate predictions experimentally via halogenation or nitration reactions .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the chloromethyl (-CH₂Cl) and aryl substituents. The deshielding effect of chlorine atoms aids in distinguishing signals (e.g., CH₂Cl at ~4.5 ppm in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₇Cl₂NO, exact mass 226.99).

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as seen in structurally similar isoxazoles .

Methodological Tip : For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling patterns and connectivity .

Advanced: What strategies mitigate byproduct formation during chloromethyl group functionalization?

The chloromethyl group is prone to hydrolysis or elimination under basic conditions. To avoid byproducts:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres.

- Employ mild nucleophiles (e.g., NaN₃ for azide substitution) at low temperatures (0–5°C).

- Monitor reaction progress with LC-MS to detect intermediates early .

Example : In 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, controlled substitution with sodium azide yields the azidomethyl derivative without ring degradation .

Basic: How does the 3-chlorophenyl substituent influence the compound’s stability and reactivity?

The 3-chlorophenyl group enhances stability via resonance and inductive effects but reduces solubility in polar solvents. Its electron-withdrawing nature increases the electrophilicity of the oxazole ring, making it reactive toward nucleophilic aromatic substitution (e.g., at C5) .

Methodological Tip : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and analyze by HPLC .

Advanced: What are the challenges in crystallizing halogenated isoxazoles, and how can they be addressed?

Halogenated compounds often form polymorphs or solvates due to strong intermolecular halogen bonds. To obtain single crystals:

- Use slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate).

- Introduce hydrogen-bond donors (e.g., -OH or -NH₂) in derivatives to stabilize crystal packing.

- Refer to crystallization conditions for analogues like 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, which crystallizes in the monoclinic P2₁/c space group .

Basic: What are the safety considerations for handling this compound?

While specific hazard data are limited for this compound, chloromethyl groups are known lachrymators and potential alkylating agents. Recommendations:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid exposure to moisture to prevent HCl release.

- Store under nitrogen at –20°C to inhibit decomposition .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies?

Isotopic labeling of the chloromethyl group or aryl ring enables tracking metabolic pathways via mass spectrometry. For example:

- Synthesize 5-(¹³CH₂Cl)-labeled derivatives using ¹³C-enriched formaldehyde in the chloromethylation step.

- Use deuterated solvents (e.g., D₂O) to study hydrolysis kinetics .

Basic: What are the documented applications of similar halogenated isoxazoles in medicinal chemistry?

Halogenated isoxazoles are explored as kinase inhibitors or antimicrobial agents. For example:

- 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid derivatives exhibit activity against bacterial pathogens .

- Chloromethyl groups serve as handles for prodrug conjugation or bioorthogonal chemistry .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The 3-chlorophenyl group introduces steric hindrance, limiting access to the oxazole C5 position. However, its electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings. For example:

- Palladium-catalyzed coupling with boronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Use DFT to predict coupling efficiency based on aryl halide bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.